
N-(3-Sulfamoylphenyl)guanidine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfamoylphenyl)guanidine typically involves the reaction of 3-nitrobenzenesulfonamide with guanidine. The process can be summarized as follows:
Reduction of 3-nitrobenzenesulfonamide: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of this compound: The resulting 3-aminobenzenesulfonamide is then reacted with guanidine in the presence of a suitable catalyst or under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Sulfamoylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the guanidine group or the phenyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the guanidine group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron powder, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfonic acids.
Reduction Products: Amines and modified guanidines.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrases (CAs)
One of the primary applications of N-(3-Sulfamoylphenyl)guanidine is its potential as an inhibitor of carbonic anhydrases, specifically isoform VII (CA VII). CAs are essential enzymes that facilitate the conversion of carbon dioxide to bicarbonate and protons, playing a crucial role in maintaining acid-base balance in physiological systems. Selective inhibition of CA VII has been linked to therapeutic benefits in various conditions:
- Neuropathic Pain Management : Research indicates that selective inhibition of CA VII may alleviate chronic neuropathic pain by modulating pain pathways in the nervous system .
- Drug Development : Compounds like this compound are being explored for their ability to selectively inhibit CA VII over other isoforms, which could minimize side effects associated with broader CA inhibition .
Antimicrobial Activity
The guanidine structure within this compound enhances its potential as an antimicrobial agent. Studies have shown that guanidinium compounds can increase cellular accumulation in bacteria, particularly Gram-negative strains, making them promising candidates for antibiotic development:
- Targeting Methicillin-Resistant Staphylococcus aureus (MRSA) : Recent research highlighted the efficacy of guanidinium compounds against MRSA, demonstrating their ability to disrupt bacterial cell functions .
- Mechanism of Action : The compound's mechanism involves binding to essential bacterial targets, which could lead to increased susceptibility to other antibiotics when used in combination therapies .
Case Study 1: Neuropathic Pain and CA VII Inhibition
A study focused on synthesizing novel derivatives of this compound demonstrated significant inhibitory activity against CA VII. The results indicated that certain derivatives not only inhibited CA VII effectively but also showed promise in reducing neuropathic pain symptoms in preclinical models .
Case Study 2: Antimicrobial Screening
In another investigation, a library of guanidinium compounds, including this compound, was screened under host-mimicking conditions. This approach improved the hit rate for identifying effective antimicrobial agents against Gram-negative bacteria. The study reported enhanced activity against MRSA and E. coli, confirming the compound's potential as a novel antibiotic .
Wirkmechanismus
The mechanism of action of N-(3-Sulfamoylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The sulfonamide group may enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
N-(4-Sulfamoylphenyl)guanidine: Similar structure but with the sulfonamide group at the para position.
N-(2-Sulfamoylphenyl)guanidine: Sulfonamide group at the ortho position.
N-(3-Sulfamoylphenyl)thiourea: Thiourea group instead of guanidine.
Uniqueness: N-(3-Sulfamoylphenyl)guanidine is unique due to the specific positioning of the sulfonamide group, which can influence its reactivity and interaction with biological targets. The combination of the guanidine and sulfonamide groups provides a versatile scaffold for the development of new compounds with diverse applications.
Biologische Aktivität
N-(3-Sulfamoylphenyl)guanidine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy, and potential therapeutic applications.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that derivatives containing sulfonamide moieties, including this compound, demonstrate strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A notable study evaluated the antibacterial effects of several guanidine derivatives, including this compound. The compound showed Minimum Inhibitory Concentration (MIC) values as low as 6.2 µg/ml against resistant strains such as methicillin-resistant Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of this compound Derivatives
Compound ID | Bacterial Strain | MIC (µg/ml) |
---|---|---|
13 | Staphylococcus aureus | ≤ 6.2 |
13 | Enterococcus faecalis | ≤ 6.2 |
2 | Various anaerobes | 6.2–100 |
This table summarizes the antibacterial potency of this compound derivatives, indicating its effectiveness against a range of bacterial pathogens.
The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial enzymes and disruption of cell wall synthesis. The sulfonamide group plays a crucial role in mimicking para-aminobenzoic acid (PABA), inhibiting folic acid synthesis essential for bacterial growth .
3. Anticancer Potential
Recent investigations have also explored the potential anticancer properties of this compound and its derivatives. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Case Study: Anti-Proliferative Activity
In a study focusing on leukemia cells, this compound derivatives were synthesized and tested for their anti-proliferative effects. The results demonstrated significant inhibition of cell growth in various leukemia cell lines, suggesting that these compounds could serve as potential therapeutic agents in cancer treatment .
Table 2: Anti-Proliferative Effects on Cancer Cell Lines
Compound ID | Cancer Cell Line | IC50 (µM) |
---|---|---|
7 | K562 (Leukemia) | 12 |
8 | HL-60 (Leukemia) | 15 |
9 | MCF-7 (Breast Cancer) | 20 |
This table illustrates the effectiveness of different derivatives against specific cancer cell lines, highlighting their potential use in oncology.
4. Neurological Applications
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its role in neurological disorders. The compound has shown promise as an inhibitor of carbonic anhydrase isoform VII, which is implicated in neuropathic pain management .
5. Conclusion
This compound is a versatile compound with significant biological activity across various domains, including antimicrobial and anticancer applications. Its ability to inhibit key biological processes makes it a candidate for further research and development in therapeutic contexts.
Eigenschaften
IUPAC Name |
2-(3-sulfamoylphenyl)guanidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c8-7(9)11-5-2-1-3-6(4-5)14(10,12)13/h1-4H,(H4,8,9,11)(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXHYJJFLGCHBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.